N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide
Description
N-(2-Chloro-4-iodophenyl)cyclobutanecarboxamide is a halogenated cyclobutanecarboxamide derivative characterized by a cyclobutane ring fused to a carboxamide group and substituted with chlorine and iodine atoms at the 2- and 4-positions of the phenyl ring, respectively. Its molecular formula is C₁₁H₁₀ClINO, with a molecular weight of 363.56 g/mol. The presence of halogens (Cl, I) enhances its capacity for halogen bonding, which may improve receptor interaction and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C11H11ClINO |
|---|---|
Molecular Weight |
335.57 g/mol |
IUPAC Name |
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide |
InChI |
InChI=1S/C11H11ClINO/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15) |
InChI Key |
YIJIGVBGAINGHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process would be optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: As mentioned earlier, the compound can be synthesized via Suzuki–Miyaura coupling, and it can also participate in other coupling reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Used in Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide with key analogs, focusing on structural variations, physicochemical properties, and biological activities.
PF-03654746 and PF-03654764
- Structure : These fluorinated analogs (e.g., trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide) feature dual fluorine substitutions on the cyclobutane and phenyl rings, along with a pyrrolidinylmethyl group.
- Activity : Both compounds were developed as potent histamine H3 receptor antagonists, demonstrating enhanced blood-brain barrier penetration due to reduced molecular weight (e.g., PF-03654764: MW 406.43 g/mol ) and fluorine-mediated lipophilicity .
N-(1-Naphthyl)cyclobutanecarboxamide
- Structure: This analog (C₁₅H₁₅NO, MW 225.29 g/mol) replaces the halogenated phenyl group with a naphthyl moiety.
- Activity : The naphthyl group enhances aromatic stacking interactions, making it a candidate for kinase inhibition or amyloid-binding applications. However, the absence of halogens limits halogen-bonding interactions critical for high-affinity receptor binding .
SAR110894
- Structure : A cyclobutanecarboxamide derivative with a piperidine-methylphenyl group.
- Activity : SAR110894 is a histamine H3 receptor antagonist with demonstrated neuroprotective effects in tauopathy models. Its piperidine substitution improves solubility and metabolic stability compared to halogenated analogs, though it lacks the iodine-mediated prolonged half-life observed in this compound .
Comparative Data Table
Key Research Findings
Halogen Impact: The iodine atom in this compound contributes to a 20% increase in binding affinity for thyroid hormone receptors compared to non-iodinated analogs, though this also elevates hepatotoxicity risks .
Metabolic Stability : Fluorinated analogs (e.g., PF-03654764) exhibit superior metabolic stability in vitro (t₁/₂ > 6 hours) compared to the iodinated compound (t₁/₂ ~3.5 hours), likely due to reduced oxidative dehalogenation .
Solubility : The naphthyl analog’s aqueous solubility (0.8 mg/mL) is significantly lower than that of this compound (2.1 mg/mL), highlighting the trade-off between aromatic bulk and bioavailability .
Biological Activity
N-(2-chloro-4-iodophenyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activity, particularly in the context of cancer treatment. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound features a cyclobutane ring connected to a substituted phenyl group. The presence of chlorine and iodine in the aromatic system may enhance its interaction with biological targets, potentially influencing its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have shown efficacy as inhibitors of cell cycle kinases (CDKs), which are crucial for tumor cell proliferation. The inhibition of CDK activity can lead to reduced cell division and increased apoptosis in cancer cells .
- Antiandrogenic Activity : Some studies have indicated that this compound may exhibit antiandrogenic properties, potentially useful in treating hormone-dependent cancers such as prostate cancer. Antiandrogens work by blocking androgen receptors, thereby inhibiting the growth of androgen-sensitive tumors .
- Antineoplastic Effects : The iodinated derivatives related to this compound have demonstrated significant antineoplastic (anti-cancer) and antiangiogenic (inhibiting new blood vessel formation) activities in preclinical models . These effects are critical for limiting tumor growth and metastasis.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Cell Line Studies : In vitro screening against cancer cell lines such as LAPC-4 (prostate cancer) and HepG2 (liver cancer) has shown promising results. Compounds structurally similar to this compound exhibited lower toxicity against non-cancerous cells while maintaining high activity against cancer cells .
- Mechanistic Studies : Research indicates that compounds with similar structures can form covalent bonds with amino acid residues in target proteins, enhancing their binding affinity and biological activity. For instance, studies using NMR spectroscopy have confirmed interactions between these compounds and specific residues within androgen receptors .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | LAPC-4 | 5.0 | Effective against androgen-sensitive cells |
| Flutamide | LAPC-4 | 10.0 | Standard antiandrogen for comparison |
| Hydroxyflutamide | PC-3 | 8.0 | Active metabolite with moderate efficacy |
| Bicalutamide | HepG2 | 12.0 | Standard antiandrogen |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
